Product packaging for (Phenylmethyl)-1,1'-biphenyl(Cat. No.:CAS No. 606-97-3)

(Phenylmethyl)-1,1'-biphenyl

Cat. No.: B13809235
CAS No.: 606-97-3
M. Wt: 244.3 g/mol
InChI Key: ZOYJYNLKJSQUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis

Biphenyl moieties are fundamental building blocks in the synthesis of a wide array of organic compounds. nih.govdoaj.org Their rigid, yet conformationally flexible, nature makes them privileged scaffolds in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govdoaj.org The biphenyl framework is present in numerous biologically active natural products and has been integral to the development of drugs with activities ranging from anti-inflammatory to anti-cancer. doaj.org Furthermore, substituted biphenyls are crucial intermediates in the production of polymers, dyes, and liquid crystals. ontosight.aiwikipedia.orgbiosynce.com The ability to introduce various functional groups onto the biphenyl core allows for the fine-tuning of a molecule's properties, making it a versatile platform for synthetic chemists. jetir.org

Overview of the Biphenyl Core Structure

The core of (Phenylmethyl)-1,1'-biphenyl is the biphenyl structure, which consists of two benzene (B151609) rings linked by a single carbon-carbon bond. wikipedia.org This bond allows for rotation, leading to a non-planar conformation in the gas phase. wikipedia.org The degree of twisting between the two phenyl rings is influenced by the presence of substituents, particularly at the ortho positions, which can create steric hindrance and lead to atropisomerism—a form of chirality arising from restricted rotation. stackexchange.com Biphenyl itself is a colorless crystalline solid with a pleasant odor, and it is generally insoluble in water but soluble in organic solvents. wikipedia.orgbritannica.com Its chemical reactivity is similar to that of benzene, undergoing electrophilic substitution reactions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16 B13809235 (Phenylmethyl)-1,1'-biphenyl CAS No. 606-97-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

606-97-3

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1-benzyl-2-phenylbenzene

InChI

InChI=1S/C19H16/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

ZOYJYNLKJSQUEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Chemical Transformations and Reactivity of Phenylmethyl 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (SEAr) in (Phenylmethyl)-1,1'-biphenyl is governed by the directing effects of the substituents on the biphenyl system. wikipedia.org The biphenyl moiety itself consists of two phenyl rings, where one acts as a substituent on the other. A phenyl group is an ortho-, para-director. In 4-benzylbiphenyl (B1265654), the benzyl (B1604629) group (-CH₂C₆H₅) is also a weakly activating, ortho-, para-directing group. This leads to complex regioselectivity, with substitution possible on either aromatic ring.

The reactivity of the two rings towards an incoming electrophile is not identical. The ring bearing the benzyl group is activated by it. The other ring is activated by the substituted phenyl group. The precise outcome of an electrophilic attack depends on the specific reaction conditions and the nature of the electrophile.

Aromatic halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (Cl, Br, I). This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile. libretexts.org For this compound, halogenation can occur on either of the phenyl rings at positions ortho or meta to the existing substituents, depending on the directing effects. Specific studies on the direct electrophilic halogenation of this compound are not extensively documented in readily available literature, but the principles of SEAr on substituted biphenyls suggest that a mixture of isomers would likely be formed.

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto an aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). For biphenyl itself, nitration preferentially occurs at the ortho and para positions. Given the structure of 4-benzylbiphenyl, nitration is expected to yield a mixture of products, with substitution occurring on both rings. The nitro group is a strong deactivating group, so typically only one nitro group is introduced under standard conditions.

Sulfonation introduces a sulfonic acid group (-SO₃H) onto an aromatic ring. The reaction is usually carried out with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). chemistrysteps.comuomustansiriyah.edu.iqlibretexts.org The electrophile can be either SO₃ or protonated SO₃H⁺. chemistrysteps.com This reaction is reversible, a property that makes the sulfonic acid group useful as a temporary blocking group to direct other substituents to a desired position. uomustansiriyah.edu.iq Direct sulfonation of p-benzylbiphenyl has been reported to yield p-benzylbiphenyl sulfonic acid. chemistry-chemists.com

ReactionReagent(s)Typical Product(s)Notes
Nitration HNO₃, H₂SO₄Mixture of mono-nitro derivativesThe nitro group is deactivating, preventing further substitution under mild conditions.
Sulfonation Fuming H₂SO₄ (H₂SO₄ + SO₃)p-Benzylbiphenyl sulfonic acid chemistry-chemists.comThe reaction is reversible with dilute aqueous acid. uomustansiriyah.edu.iq

Friedel-Crafts Acylation involves the introduction of an acyl group (-COR) onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like AlCl₃. masterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org The reaction forms an acylium ion (RCO⁺), which then attacks the aromatic ring. sigmaaldrich.com Unlike alkylation, the resulting ketone is less reactive than the starting material, which conveniently prevents multiple acylations. organic-chemistry.org For biphenyl, acylation with acetyl chloride typically yields 4-acetylbiphenyl. chegg.com For 4-benzylbiphenyl, acylation would be directed by both the benzyl and phenyl substituents.

Friedel-Crafts Alkylation attaches an alkyl group to an aromatic ring using an alkyl halide and a Lewis acid catalyst. wikipedia.orgmt.com A significant drawback of this reaction is the tendency for the carbocation intermediate to rearrange to a more stable form. libretexts.org Furthermore, the alkylated product is often more reactive than the starting material, leading to polyalkylation. mt.com A study involving the reaction of benzyl alcohol with biphenyl in the presence of trifluoroacetic acid reported the formation of 4-benzylbiphenyl in 47% yield, demonstrating a method of forming the parent compound via alkylation. biomedres.us

ReactionReagent(s)CatalystPotential Product(s)
Acylation Acetyl chloride (CH₃COCl)AlCl₃Mono-acetylated benzylbiphenyl
Alkylation Benzyl AlcoholTrifluoroacetic Acid4-Benzylbiphenyl (47% yield) biomedres.us

Benzylic Functionalization Reactions

The methylene (B1212753) bridge (-CH₂-) in this compound is a benzylic position and is particularly reactive. libretexts.org This reactivity stems from the stability of the benzylic radical, carbocation, or carbanion intermediates that can be formed at this site, as they are stabilized by resonance with the adjacent aromatic ring. chemistrysteps.comlibretexts.orgchemistrysteps.com

Benzylic Halogenation: The most common method for benzylic bromination is the use of N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgchadsprep.com This reaction proceeds via a free-radical chain mechanism. chemistrysteps.com The high selectivity for the benzylic position is due to the resonance-stabilized benzylic radical formed as an intermediate. libretexts.org This method allows for the synthesis of brominated derivatives at the methylene bridge without affecting the aromatic rings.

Other Functionalizations: Modern synthetic methods have enabled direct C-H functionalization at the benzylic position. For instance, photoredox catalysis can be used to generate a benzylic carbocation from 4-benzylbiphenyl, which can then be trapped by various nucleophiles. nih.gov This approach has been used to synthesize azole derivatives of the antifungal agent bifonazole (B1667052) directly from 4-benzylbiphenyl. nih.gov

Reaction TypeReagent(s)ConditionsProduct Type
Benzylic Bromination N-Bromosuccinimide (NBS)Light (hν) or Radical Initiator(Bromophenylmethyl)-1,1'-biphenyl
Benzylic Azolation Azole NucleophilePhotoredox Catalyst, Light (hν)N-((1,1'-biphenyl)-4-ylmethyl)azole nih.gov

Metal-Catalyzed Functionalization and Cross-Coupling Reactions

Transition-metal catalysis offers powerful tools for the functionalization of this compound and its derivatives. beilstein-journals.orgdmaiti.comresearchgate.netsioc-journal.cnrsc.orgbeilstein-journals.org These methods include direct C-H activation of the aromatic rings and cross-coupling reactions of pre-functionalized derivatives.

Palladium-catalyzed reactions are particularly prominent. rsc.orgnih.govnih.gov For instance, the Suzuki-Miyaura coupling reaction provides an efficient route to synthesize substituted (benzyl)biphenyls. One strategy involves the successive coupling of bromo- and chloro-substituted benzyl esters with different boronic acids, showcasing the controlled construction of complex biphenyl structures. acs.orgkochi-tech.ac.jp This highlights how halogenated derivatives of benzylbiphenyl can serve as versatile building blocks in cross-coupling chemistry. acs.orgnih.govresearchgate.net

Direct C-H functionalization, where a C-H bond on the aromatic ring is converted into a C-C or C-heteroatom bond, is a highly atom-economical strategy. While specific examples for this compound are not widespread, the general methodologies developed for arenes are applicable. These often involve a directing group to control regioselectivity, followed by reaction with a coupling partner under palladium, rhodium, or copper catalysis. beilstein-journals.orgdmaiti.com

Reaction NameSubstrate ExampleCoupling PartnerCatalyst SystemProduct Example
Suzuki-Miyaura Coupling 4-(Bromomethyl)phenylboronic acid derivativeAryl HalidePd Catalyst (e.g., PdCl₂)Functionalized this compound derivative acs.orgkochi-tech.ac.jp
Heck/Suzuki Coupling 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole4-ethenyl-3-methoxy-1-phenyl-1H-pyrazoleLigandless PalladiumComplex functionalized biphenyl derivative researchgate.net

Oxidation and Reduction Pathways

Oxidation: The this compound molecule has two main sites susceptible to oxidation: the benzylic carbon and the aromatic rings.

Benzylic Oxidation: The benzylic -CH₂- group is readily oxidized. libretexts.orgyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon all the way to a carboxylic acid, cleaving the benzyl-phenyl bond to form 4-phenylbenzoic acid. chemistrysteps.comlibretexts.orgucr.edutowson.edu Milder conditions or specific reagents can yield the corresponding alcohol or ketone.

Aromatic Ring Oxidation: The biphenyl rings are generally resistant to oxidation due to their aromatic stability. libretexts.org However, under very harsh conditions with powerful oxidizing agents (e.g., ozone, RuO₄), the rings can be cleaved.

Reduction:

Birch Reduction: This is a characteristic reaction of aromatic rings, employing an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.commpaathshaala.comorganic-chemistry.orgyoutube.com The reaction reduces the aromatic ring to a non-conjugated 1,4-cyclohexadiene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Applying this to this compound would lead to the partial reduction of one or both aromatic rings, depending on the reaction conditions and the directing influence of the substituents. The presence of the electron-donating benzyl and phenyl groups would influence the regioselectivity of the reduction. mpaathshaala.com

Catalytic Hydrogenation: While the Birch reduction gives partial reduction, catalytic hydrogenation over metals like platinum, palladium, or nickel at high pressure and temperature can completely saturate the aromatic rings, converting the biphenyl core into a bicyclohexyl (B1666981) system.

Reaction TypeReagent(s)Site of ReactionTypical Product
Benzylic Oxidation KMnO₄, H⁺, heatBenzylic -CH₂-4-Phenylbenzoic acid
Birch Reduction Na, NH₃ (l), EtOHAromatic Ring(s)Dihydro- or Tetrahydro-(phenylmethyl)-1,1'-biphenyl
Catalytic Hydrogenation H₂, Pt/CAromatic Ring(s)(Cyclohexylmethyl)bicyclohexyl

Radical Reactions and Photochemical Transformations

This compound can undergo a variety of reactions initiated by radical-forming reagents or electromagnetic radiation. These transformations often target the reactive benzylic C-H bonds or involve the aromatic biphenyl core.

Radical Halogenation

The benzylic position of this compound is particularly susceptible to free-radical halogenation. This type of reaction is a standard method for introducing a halogen atom at a position adjacent to an aromatic ring. youtube.comlibretexts.org The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light (hν) or a peroxide) can selectively brominate the benzylic carbon.

The reaction proceeds via a radical chain mechanism. libretexts.orgmasterorganicchemistry.com The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent phenyl ring, is a key driving force for the reaction's regioselectivity over other positions on the molecule. libretexts.org While chlorination is also possible, it is generally less selective than bromination. masterorganicchemistry.com

Photochemical Transformations

The photochemical behavior of biphenyl derivatives is a subject of significant study. youtube.combioone.org When subjected to ultraviolet (UV) radiation, this compound and its derivatives can undergo intramolecular cyclization reactions. A notable transformation observed in closely related systems is the photochemical conversion to a fluorene (B118485) derivative. bioone.orguvic.ca Fluorene is a tricyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. nih.gov

For instance, the photolysis of hydroxy-substituted analogs of this compound has been shown to yield fluorene as a significant product. bioone.org This transformation is considered a formal intramolecular Friedel-Crafts-type alkylation. bioone.org The reaction is often carried out in solvents like aqueous methanol (B129727) or trifluoroethanol upon irradiation with UV light (e.g., 254 nm). bioone.org

In addition to cyclization, photolysis can induce homolytic bond cleavage. rsc.orglibretexts.org Studies on related benzyl-containing compounds, such as benzyltrimethylammonium (B79724) salts, show that photolysis can lead to the formation of products like toluene (B28343) and bibenzyl via radical pair intermediates. rsc.org It is plausible that irradiation of this compound could lead to homolysis of the bond between the methylene carbon and the biphenyl ring, generating a benzyl radical and a biphenyl radical, which could then lead to various secondary products.

The table below summarizes key photochemical transformations observed for derivatives structurally related to this compound.

Starting Material DerivativeReaction ConditionsMajor ProductsCitation
4-Hydroxy-4'-(hydroxymethyl)-1,1'-biphenylPhotolysis (254 nm) in 1:1 CH₃OH:H₂OMethyl ether, Fluorene, Reduced biphenyl bioone.org
4-Hydroxy-4'-(hydroxymethyl)-1,1'-biphenylPhotolysis (254 nm) in 1:1 H₂O:TFETrifluoroethyl ether, Fluorene bioone.org
Benzyltrimethylammonium bromidePhotolysis in aqueous t-butyl alcoholBenzyl t-butyl ether, Toluene, Bibenzyl rsc.org

Reaction Mechanism Elucidation for Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling product distribution and optimizing reaction conditions.

Mechanism of Photochemical Cyclization to Fluorene

The formation of fluorene from the photolysis of substituted 2-benzylbiphenyls has been mechanistically investigated. For hydroxy-substituted derivatives, the reaction is believed to proceed through the formation of a biphenyl quinone methide (BQM) as a key intermediate. bioone.org Upon photoexcitation, an intramolecular proton transfer can occur in the hydroxy-biphenyl methanol, leading to the expulsion of a water molecule and the formation of the BQM. This highly conjugated intermediate can then undergo an intramolecular cyclization, which is effectively an intramolecular electrophilic attack on the adjacent phenyl ring, to form the fluorene skeleton. bioone.org

In other systems, such as the direct photochemical conversion of alkynylated chalcones to benzo[b]fluorenes, mechanistic proposals supported by deuteration studies suggest the involvement of a biradical species. nih.gov

Mechanism of Radical Halogenation

The mechanism for the free-radical halogenation of the benzylic position of this compound is a classic chain reaction consisting of three distinct stages: initiation, propagation, and termination. libretexts.orgwikipedia.orglibretexts.org

Initiation: The reaction begins with the homolytic cleavage of the halogen molecule (e.g., Br₂) into two halogen radicals (Br•). This step is initiated by energy input in the form of light (hν) or heat. youtube.comlibretexts.org

Propagation: This stage consists of two repeating steps.

A bromine radical abstracts a hydrogen atom from the benzylic carbon of this compound. This forms a molecule of hydrogen bromide (HBr) and a resonance-stabilized benzylic radical.

The benzylic radical then reacts with a molecule of Br₂, abstracting a bromine atom to form the product, (bromophenylmethyl)-1,1'-biphenyl, and regenerating a bromine radical (Br•). This new bromine radical can then participate in another cycle of propagation.

Termination: The chain reaction is terminated when any two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

The propagation steps are the core of the chain reaction, allowing for the conversion of many molecules of the starting material for each initiation event.

The table below outlines the elementary steps in the radical bromination of this compound.

StageReactionDescription
Initiation Br₂ + hν → 2 Br•Light initiates the homolytic cleavage of bromine.
Propagation 1 C₁₉H₁₆ + Br• → C₁₉H₁₅• + HBrA bromine radical abstracts a benzylic hydrogen.
Propagation 2 C₁₉H₁₅• + Br₂ → C₁₉H₁₅Br + Br•The benzylic radical reacts with Br₂ to form the product and a new bromine radical.
Termination Br• + Br• → Br₂Two bromine radicals combine.
Termination C₁₉H₁₅• + Br• → C₁₉H₁₅BrA benzylic radical and a bromine radical combine.
Termination 2 C₁₉H₁₅• → (C₁₉H₁₅)₂Two benzylic radicals combine.

Derivatives and Analogues of Phenylmethyl 1,1 Biphenyl

Synthesis of Monofunctionalized Derivatives

The introduction of a single functional group onto the (Phenylmethyl)-1,1'-biphenyl scaffold is a primary step in creating derivatives with specific properties. These reactions target one of the phenyl rings or the benzyl (B1604629) moiety for selective modification.

One common approach is the Friedel-Crafts reaction, which can be used to introduce an acyl group. For instance, the acylation of this compound with an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield a ketone derivative. This ketone can then serve as a handle for further chemical transformations.

Another advanced method involves a one-pot procedure for creating phosphine (B1218219) ligands, which are valuable in catalysis. This process can involve the reaction of an arylmagnesium halide with benzyne, followed by the addition of a chlorodialkylphosphine. nih.gov This method is noted for being less expensive and time-consuming than previous multi-step syntheses. nih.gov The introduction of a dicyclohexylphosphine (B1630591) group, for example, can be achieved using chlorodicyclohexylphosphine (B95532) prepared from PCl₃ and cyclohexylmagnesium chloride. nih.gov

Reaction Type Reagents Functional Group Introduced Significance
Friedel-Crafts AcylationAcid Chloride, AlCl₃Acyl (Ketone)Introduces a versatile chemical handle for further synthesis. nih.gov
One-Pot PhosphinationArylmagnesium halide, benzyne, chlorodialkylphosphineDialkylphosphineCreates functionalized phosphine ligands for catalysis efficiently. nih.gov

Synthesis of Multifunctionalized Derivatives

The synthesis of this compound derivatives bearing multiple functional groups allows for the fine-tuning of molecular properties and the creation of complex architectures. These syntheses can be achieved through stepwise functionalization or through convergent strategies where functionalized precursors are coupled.

A prominent method for generating multifunctional biphenyls is the Suzuki-Miyaura cross-coupling reaction. acs.org This palladium-catalyzed reaction is highly efficient for coupling aryl boronic acids with aryl halides, both of which can contain pre-installed functional groups. acs.org For example, new difluorinated biphenyl (B1667301) compounds have been successfully synthesized with excellent yields by coupling various substituted phenylboronic acids with difluorinated aryl halides. acs.org

More complex, nonsymmetrically substituted derivatives have been developed as potential therapeutic agents. nih.gov The synthesis of these molecules often involves a multi-step pathway. A representative synthesis might begin with a Suzuki coupling to form the core biphenyl structure, followed by a series of reactions such as amide bond formation, installation of additional groups via further coupling reactions, and finally, deprotection steps to yield the multifunctional target molecule. nih.gov

Derivative Class Key Reaction Precursors Resulting Functional Groups
Difluorinated BiphenylsSuzuki-Miyaura CouplingSubstituted phenylboronic acid, difluorinated aryl halideFluoro, nitro, acetyl, methoxy, etc. acs.org
Nonsymmetrical C2 InhibitorsMulti-step (Suzuki, Amide Formation)Functionalized arylboronate, functionalized aryl halideCarbamate, amide, vinyl, hydroxyl, etc. nih.gov
Biphenyl AnilinesOne-Pot Suzuki CouplingIodo phenylformamides, arylboronic acidsFormamide, amino group. jetir.orgdntb.gov.ua

Design and Synthesis of Heterocyclic Analogues Incorporating the Phenylmethyl-Biphenyl Motif

Replacing one or more of the carbocyclic rings in the this compound structure with a heterocycle creates analogues with distinct electronic and steric properties. These modifications can significantly influence the molecule's biological activity and material characteristics.

One strategy involves the construction of heterocyclic rings onto a pre-existing biphenyl core. For instance, novel isoxazole (B147169) and pyrazole (B372694) analogues have been synthesized based on the natural biphenyl-neolignan, honokiol. nih.gov The isoxazole ring was formed via a nitrile oxide cycloaddition, while the pyrazole ring was generated from the condensation of a chromone (B188151) intermediate with an alkylhydrazine. nih.gov

Another approach involves the direct N-alkylation of a heterocyclic compound with a biphenylmethyl halide. This has been used to create a series of N-biphenylmethyl substituted imidazole (B134444) derivatives investigated as potential Angiotensin II AT1 receptor blockers. researchgate.net Similarly, N-methylmorpholine has been incorporated into a biphenyl structure to create inhibitors of the PD-1/PD-L1 interaction, demonstrating that a morpholine (B109124) substituent can be a valuable component in designing such molecules. nih.gov

Heterocycle Synthetic Strategy Parent Scaffold Significance
IsoxazoleNitrile oxide cycloadditionBiphenyl-neolignan (Honokiol)Creates novel anti-neuroinflammatory agents. nih.gov
PyrazoleCondensation of chromone and alkylhydrazineBiphenyl-neolignan (Honokiol)Generates potent inhibitors of nitric oxide production. nih.gov
ImidazoleN-alkylation with biphenylmethyl halide(E)-Urocanic acidDevelopment of potential antihypertensive leads. researchgate.net
MorpholineFusion with biphenyl coreBenzo[b] nih.govrsc.orgoxazine-7-carbonitrileUnlocks new avenues for optimizing PD-L1 targeting compounds. nih.gov

Development of Poly-substituted this compound Systems

The synthesis of poly-substituted this compound systems, where the aromatic rings are heavily decorated with functional groups, presents significant synthetic challenges. These molecules are often designed for applications in materials science, such as liquid crystals, where precise control over molecular shape and intermolecular interactions is paramount.

A key challenge in synthesizing highly substituted biphenyls, particularly those with multiple ortho-substituents, is steric hindrance, which can make standard palladium-catalyzed C-C coupling methods ineffective. nih.gov In such cases, the Ullmann coupling reaction, which uses a copper catalyst to couple two aryl halides, often proves to be a more effective strategy for forming the central aryl-aryl bond. nih.gov

A series of hexa- and octasubstituted biphenyls featuring halogen, amino, nitro, and propylthio groups have been prepared using this approach. nih.gov The synthesis typically involves the Ullmann coupling of appropriately substituted halobenzene precursors to form the poly-substituted biphenyl core. Subsequent functionalization, such as the introduction of halogens, can then be carried out, often guided by the directing effects of existing groups like amines. nih.gov

Substitution Pattern Core-Forming Reaction Subsequent Reactions Substituents Introduced
Tetra-ortho-substitutedUllmann CouplingHalogenationHalogen, amino, nitro, propylthio. nih.gov
Hexa-substitutedUllmann CouplingUtilizing directing groups for halogenationHalogen, amino, nitro. nih.gov
Octa-substitutedUllmann Coupling of polyhalogenated benzene (B151609)Not applicableHalogen, amino, nitro, propylthio. nih.gov

Role of Phenylmethyl 1,1 Biphenyl As a Synthetic Intermediate and Scaffold

Utilization in the Synthesis of Complex Organic Molecules

The biphenyl (B1667301) structure is a key component in many pharmacologically active compounds and other complex organic molecules. jetir.org (Phenylmethyl)-1,1'-biphenyl can be functionalized through various reactions, such as electrophilic aromatic substitution or reactions involving the benzylic position, to introduce different functional groups. jetir.org These modifications are essential for creating molecules with specific properties and biological activities. For instance, derivatives of biphenyl are used in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The synthesis of complex molecules often involves multi-step processes where the biphenyl moiety acts as a foundational structure upon which the rest of the molecule is built.

A common synthetic route to access substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. ontosight.aiacs.org This powerful carbon-carbon bond-forming reaction allows for the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. youtube.com This method offers a high degree of control over the final structure and is widely used in both academic and industrial settings. youtube.comyoutube.com Another synthetic approach is the Friedel-Crafts alkylation, which can be used to introduce the benzyl (B1604629) group onto the biphenyl core. ontosight.ai

Table 1: Examples of Complex Molecules Synthesized Using Biphenyl Scaffolds

Resulting Compound ClassSynthetic MethodKey Feature of Biphenyl Intermediate
Biologically Active HeterocyclesChemoselective Michael ReactionServes as a parent substrate for creating polycyclic aromatic and heteroaromatic compounds. jetir.org
Substituted BiphenylsSuzuki-Miyaura CouplingAllows for the flexible connection of substituted phenyls to create complex biphenyl derivatives. jetir.org
Diaryl Acetylene DerivativesStepwise Optimization from a Lead CompoundThe biphenyl backbone is a core component of the synthesized HIF-1 inhibitors. nih.gov

As a Building Block for Polyaromatic Hydrocarbons (PAHs)

Polyaromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. researchgate.net They are of significant interest due to their unique electronic and photophysical properties. This compound and its derivatives can serve as precursors for the synthesis of larger, more complex PAHs. jetir.org The biphenyl unit can be seen as a fundamental building block that can be extended through various annulation strategies, where additional rings are fused onto the existing structure.

One approach to synthesizing PAHs from biphenyl-containing precursors involves intramolecular or intermolecular cyclization reactions. For example, under specific reaction conditions, the benzyl group and the adjacent phenyl ring can undergo cyclodehydrogenation to form a fluorene-type structure. Further elaboration of these structures can lead to the formation of larger PAHs. The synthesis of specific PAHs often requires carefully designed precursors to control the regioselectivity of the cyclization reactions.

Table 2: Synthesis of PAHs from Biphenyl-Related Precursors

PAHSynthetic ApproachRole of Biphenyl-like Precursor
NaphthaleneRadical-Radical ReactionBenzyl and propargyl radicals react in a benzannulation process. nih.gov
Dibenzochrysene DerivativesICl-aromatization and Mizoroki-Heck couplingBis(biaryl)acetylenes are used as the starting material. nih.gov
General PAHsGas-Phase CondensationAt lower temperatures, PAHs are formed as by-products and are the building blocks for larger grains. arxiv.org

Precursor in the Construction of Functional Organic Materials (Chemical Aspects)

The rigid and planar structure of the biphenyl unit makes it an attractive component for the design of functional organic materials. ontosight.ai Derivatives of this compound can be used as monomers in polymerization reactions to create polymers with specific electronic and optical properties. These materials find applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaic devices. ontosight.ai

The properties of the resulting materials can be fine-tuned by modifying the structure of the biphenyl monomer. For example, introducing electron-donating or electron-withdrawing groups onto the biphenyl rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the material's performance in electronic devices. The benzyl group can also be functionalized to introduce cross-linking capabilities or to modify the solubility and processing characteristics of the polymer.

Role as a Ligand or Ligand Precursor in Catalysis (Purely Chemical Context)

Biphenyl-based structures are widely employed as ligands in transition metal catalysis. researchgate.netnih.gov The two phenyl rings can be functionalized with coordinating groups, such as phosphines or N-heterocyclic carbenes (NHCs), which can then bind to a metal center. researchgate.net The resulting metal complexes can act as highly efficient and selective catalysts for a variety of organic transformations, including cross-coupling reactions. nih.govnih.gov

The biphenyl backbone provides a rigid and well-defined scaffold that helps to control the steric and electronic environment around the metal center. researchgate.net This control is crucial for achieving high catalytic activity and selectivity. Chiral biphenyl ligands, where the rotation around the bond connecting the two phenyl rings is restricted, are particularly important in asymmetric catalysis, where they can be used to synthesize enantiomerically pure compounds. researchgate.netnih.gov this compound itself can be a precursor to these more complex ligands through functionalization of the aromatic rings.

Table 3: Biphenyl-Based Ligands in Catalysis

Catalyst TypeReactionKey Feature of Biphenyl Ligand
Axially Chiral Biphenyl DiolsAsymmetric Additions to AldehydesAdjustable substituent groups at various positions fine-tune the catalyst's efficiency. researchgate.net
Biphenyl-linked bis(imidazolin-2-ylidene)Suzuki-Miyaura ReactionForms cis-chelated palladium(II) complexes that are active catalysts. researchgate.net
Water-soluble SNS Cationic Palladium(II) ComplexesSuzuki-Miyaura Cross-CouplingThe biphenyl moiety is part of the final coupled product, not the ligand itself, but demonstrates the utility of biphenyl synthesis. beilstein-journals.org

Integration into Chiral Scaffolds for Asymmetric Synthesis

The development of chiral scaffolds is a cornerstone of asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule. Biphenyl derivatives are among the most successful classes of chiral ligands and auxiliaries. The phenomenon of atropisomerism, where restricted rotation around a single bond creates stable, non-superimposable stereoisomers, is the basis for the chirality of many biphenyl-based scaffolds.

By introducing bulky substituents at the ortho positions of the biphenyl rings, the rotation around the C-C single bond connecting the rings can be hindered, leading to the isolation of stable enantiomers. These atropisomeric biphenyls can then be used as chiral ligands in transition metal catalysis or as chiral auxiliaries to control the stereochemical outcome of a reaction. The ability to tune the steric and electronic properties of these scaffolds by modifying the substituents on the biphenyl rings makes them highly versatile tools for asymmetric synthesis. researchgate.netnih.gov

Computational and Theoretical Investigations of Phenylmethyl 1,1 Biphenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its stability, reactivity, and physical properties. Methods like Density Functional Theory (DFT) are commonly employed for this purpose, often using functionals such as B3LYP, paired with a suitable basis set (e.g., 6-31G(d,p)) to provide a balance of accuracy and computational efficiency. researchgate.net

Key aspects of the electronic structure that are typically investigated include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.govresearchgate.net For (Phenylmethyl)-1,1'-biphenyl, negative potential would be expected around the π-systems of the aromatic rings, while positive potential would be located on the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer and intramolecular interactions, such as hyperconjugation. It can reveal the nature of the bonding and quantify the delocalization of electron density between different parts of the molecule. nih.gov

Calculated PropertySignificanceTypical Computational Method
HOMO EnergyIndicates electron-donating abilityDFT (e.g., B3LYP/6-31G)
LUMO EnergyIndicates electron-accepting abilityDFT (e.g., B3LYP/6-31G)
HOMO-LUMO GapRelates to chemical reactivity and stabilityDFT (e.g., B3LYP/6-31G)
Molecular Electrostatic PotentialVisualizes charge distribution and reactive sitesDFT (e.g., B3LYP/6-31G)
Mulliken/NBO Atomic ChargesQuantifies charge on individual atomsDFT (e.g., B3LYP/6-31G*)

Conformational Analysis and Rotational Barriers around the Biphenyl (B1667301) Bond

The conformation of biphenyl and its derivatives is defined by the torsional (dihedral) angle between the two phenyl rings. This conformation is a delicate balance between two opposing effects:

Steric Hindrance: Repulsion between the ortho-hydrogen atoms on the adjacent rings, which destabilizes the planar conformation (0° dihedral angle).

π-Conjugation: The overlap of the π-orbitals of the two rings, which is maximized in the planar conformation and provides electronic stabilization.

Due to this trade-off, the parent biphenyl molecule is non-planar in the gas phase, with a minimum energy conformation at a dihedral angle of approximately 44-45°. researchgate.net The planar (0°) and perpendicular (90°) conformations represent rotational transition states.

Computational studies have extensively modeled these rotational barriers. High-level methods like Coupled Cluster (CCSD(T)) combined with extrapolations to an infinite basis set, as well as various DFT functionals, have been used to reconcile theoretical calculations with experimental data. comporgchem.comrsc.org For the parent biphenyl, the energy barriers at 0° and 90° are experimentally found to be around 6.0-8.0 kJ/mol and 6.5-8.3 kJ/mol, respectively. comporgchem.combiomedres.us

For this compound, where the benzyl (B1604629) group is attached at a non-ortho position (e.g., the 4-position), its direct steric influence on the central biphenyl rotational barrier is expected to be minimal. The primary steric clash remains between the four ortho-hydrogens of the biphenyl core. Therefore, the rotational profile and barrier heights would be predicted to be very similar to those of unsubstituted biphenyl.

Theoretical Rotational Barriers for Biphenyl (Proxy for this compound)
Conformation (Dihedral Angle)Relative Energy (kJ/mol)Nature of Stationary PointDominant Effect
~45°0.0Energy MinimumBalance between Steric Hindrance and π-Conjugation
~8.0Transition StateSteric Hindrance (ortho-H repulsion)
90°~8.3Transition StateLoss of π-Conjugation

Note: Values are based on high-level computations for the parent biphenyl molecule and serve as a close approximation. comporgchem.com

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to elucidate the mechanism of a chemical reaction. It involves mapping the potential energy surface (PES) that connects reactants to products. Key points on the PES, such as local minima (reactants, products, intermediates) and first-order saddle points (transition states), are located and characterized.

For a molecule like this compound, this modeling could be applied to study various hypothetical reactions, such as electrophilic substitution on one of the aromatic rings or oxidation at the benzylic methylene (B1212753) bridge. The process typically involves:

Geometry Optimization: The structures of the reactant(s), product(s), and a proposed transition state are optimized to find their lowest energy geometries.

Transition State Search: Algorithms are used to locate the exact saddle point on the PES that represents the transition state connecting reactants and products.

Frequency Calculation: A vibrational frequency analysis is performed. A true minimum on the PES will have all real (positive) frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path downhill from the transition state, confirming that it correctly connects the intended reactants and products.

The energy difference between the reactants and the transition state gives the activation energy barrier, which is crucial for predicting the reaction rate. While no specific reaction pathways for this compound have been published, these standard quantum chemical methods would be the approach taken.

Spectroscopic Property Prediction (Theoretical Basis)

Computational chemistry can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a well-established technique. The calculation involves first optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors for each atom using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing the computed spectrum of a proposed structure with an experimental spectrum can provide strong evidence for its identity. nih.gov

Vibrational (IR/Raman) Spectroscopy: Theoretical vibrational spectra can be calculated from the harmonic frequencies obtained during a geometry optimization and frequency calculation. The frequencies and intensities of the vibrational modes can be computed and compared with experimental IR and Raman spectra to aid in peak assignment.

UV-Vis Spectroscopy: Electronic excitations, which correspond to the absorptions seen in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of vertical electronic transitions from the ground state to various excited states, providing an estimate of the absorption maxima (λ_max). nih.gov

Advanced Research Applications in Materials Science Chemical Synthesis Focus

Incorporation into Organic Electronic Materials (Synthesis of Monomers/Polymers)

The biphenyl (B1667301) moiety is a fundamental building block for various organic electronic materials. While direct polymerization of (Phenylmethyl)-1,1'-biphenyl is not the common approach, its derivatives are crucial in creating monomers for conductive polymers. For instance, functionalized biphenyls are used in the synthesis of polymers like poly(p-phenylene)s and other conjugated polymers that are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic devices. ontosight.ai

The synthesis of such materials often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create extended π-conjugated systems. ontosight.aiacs.org For example, dihalo-substituted biphenyls can be used as precursors to form stannoles, which are then transmetalated to create luminescent gold(III) pincer complexes with applications in OLEDs. nih.gov The benzyl (B1604629) group in this compound can be strategically modified to introduce polymerizable groups or to tune the electronic properties of the resulting monomer.

Use in the Chemical Design of Liquid Crystalline Materials

This compound and its derivatives are extensively used in the design of liquid crystalline materials. The rigid biphenyl core is a common mesogenic unit, which is responsible for the formation of liquid crystal phases. The benzyl group can be modified to introduce various functionalities that influence the mesomorphic properties, such as the type of liquid crystal phase and the transition temperatures.

For example, a homologous series of liquid crystals based on (E)-4-(([1,1'-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate has been synthesized and shown to exhibit wide nematic temperature ranges and high thermal stability. nih.gov In these molecules, the biphenyl moiety contributes to the rigid core, while the terminal alkoxy chain length influences the mesophase behavior. nih.gov

Similarly, cholesteryl 4'-alkyloxybiphenyl-4-carboxylates have been prepared, demonstrating both smectic and cholesteric phases depending on the length of the alkyloxy chain. sciforum.net The investigation of 4-biphenylyl 4”-n-alkoxybenzoates has also revealed the formation of smectic A mesophases. scilit.com The introduction of a terminal benzyloxy group to a Schiff base core containing a biphenyl unit has been shown to induce a smectic A phase. mdpi.com

The design of these materials often involves balancing the rigidity of the biphenyl core with the flexibility of terminal groups to achieve the desired liquid crystalline properties. nih.govrsc.org

Table 1: Examples of Biphenyl-Based Liquid Crystalline Compounds and their Properties

Compound ClassMesophase(s) ObservedKey Structural Feature
(E)-4-(([1,1'-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoateNematicBiphenyl azomethine core with terminal alkoxy chains. nih.gov
Cholesteryl 4'-alkyloxybiphenyl-4-carboxylatesSmectic A, CholestericBiphenyl core with a cholesteryl moiety and terminal alkyloxy chains. sciforum.net
4-Biphenylyl 4”-n-alkoxybenzoatesSmectic ABiphenyl core with terminal alkoxybenzoate group. scilit.com
(E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)anilineSmectic ASchiff base with a terminal benzyloxy group. mdpi.com
Biphenyltetracarboxydiimide derivativesSmectic C, Smectic ABiphenyltetracarboxydiimide core with terminal alkyl or alkoxy groups. mdpi.com

Role in the Synthesis of Luminescent and Optoelectronic Materials

The biphenyl unit is a key component in many luminescent and optoelectronic materials due to its ability to form extended π-conjugated systems that can efficiently emit light. Derivatives of this compound are used as building blocks for the synthesis of organic luminophors, particularly for applications in OLEDs. ontosight.ai

Research has shown that doping biphenyl with other aromatic compounds like anthracene (B1667546) and tetracene can shift the fluorescence emission from the blue to the green region of the visible spectrum. researchgate.net This demonstrates the potential of biphenyl-based systems as host materials in multicolor emissive layers.

Furthermore, the synthesis of gold(III) pincer complexes from donor-substituted dihalobiphenyls has yielded highly luminescent materials. nih.gov These complexes exhibit intense phosphorescence in solution at room temperature, making them promising candidates for PhOLEDs. nih.gov The biphenyl framework provides a rigid scaffold that, when combined with heavy metal atoms, facilitates efficient intersystem crossing and subsequent phosphorescence.

Metal-organic frameworks (MOFs) based on biphenyl-dicarboxylate or -tetracarboxylate ligands also exhibit interesting luminescent properties. researchgate.net The nature of the metal ion and the connectivity of the biphenyl ligands influence the emission characteristics of these materials. researchgate.net

Precursor for Advanced Polymer Architectures

This compound and its derivatives can serve as precursors for a variety of advanced polymer architectures, including hyperbranched polymers and block copolymers. nih.govrsc.org The reactivity of the benzyl group and the biphenyl core allows for their incorporation into complex macromolecular structures.

Hyperbranched polymers, with their unique three-dimensional, globular structures, can be synthesized using monomers derived from functionalized biphenyls. rsc.orgfrontiersin.org These polymers possess a high density of functional groups at their periphery, which can be further modified to tailor their properties for specific applications. rsc.org For instance, Suzuki-Miyaura coupling reactions have been employed to create hyperbranched polymers from biphenyl-containing monomers. frontiersin.org

Chemical Approaches to Nanomaterials Containing the Biphenyl Structure

The biphenyl moiety is a versatile building block for the bottom-up synthesis of various nanomaterials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are characterized by their porous structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.netwikipedia.org

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Biphenyl-based ligands, such as biphenyl-dicarboxylic acid or biphenyl-tetracarboxylic acid, are frequently used to create 2D and 3D MOF structures. researchgate.netresearchgate.net The luminescent properties of these MOFs can be tuned by the choice of the metal center and the biphenyl ligand. researchgate.net Bimetallic MOFs, which contain two different metal ions, can exhibit synergistic effects and enhanced properties compared to their monometallic counterparts. nih.gov

COFs are another class of porous crystalline polymers where the building blocks are linked by strong covalent bonds. COF-1, the first reported COF, was synthesized using biphenyl-based linkers and boronate ester linkages. wikipedia.org The highly ordered structure and large surface area of biphenyl-containing COFs make them promising materials for a range of applications.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing (phenylmethyl)-1,1'-biphenyl derivatives, and how can reaction conditions be optimized?

  • Answer : A common synthetic route involves Friedel-Crafts acylation, using benzoyl chloride and biphenyl with a Lewis acid catalyst like AlCl₃ . Optimization includes adjusting stoichiometry, temperature, and catalyst concentration. For example, excess AlCl₃ (1.5–2.0 equivalents) enhances electrophilic substitution efficiency. Purity is confirmed via HPLC or GC-MS, and yields typically range from 60–85% depending on substituent steric effects .

Q. How can structural characterization of this compound compounds be performed to ensure accuracy?

  • Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with crystallography. X-ray diffraction (XRD) resolves bond lengths and angles (e.g., C-C bonds in biphenyl cores average 1.48 Å) . Density Functional Theory (DFT) calculations validate experimental data, achieving <2% deviation in bond parameters . For example, organotellurium derivatives showed 98% agreement between DFT and XRD .

Q. What strategies are recommended for conducting systematic literature reviews on biphenyl toxicity?

  • Answer : Use databases like PubMed and Web of Science with keywords: "biphenyl toxicity," "bioaccumulation," and "environmental persistence" . Prioritize peer-reviewed studies post-2012 (EPA’s latest review cutoff) and exclude non-peer-reviewed sources like patents. Cross-reference data with international agencies (e.g., WHO) to resolve contradictions .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental data for biphenyl derivatives?

  • Answer : Apply DFT to model electronic structures and compare with experimental UV-Vis or XRD results. For example, discrepancies in dipole moments (e.g., 1.2 D experimental vs. 1.3 D theoretical) can be resolved by refining basis sets (e.g., B3LYP/6-311++G**) . Molecular dynamics simulations further explain solvent effects on reactivity .

Q. What approaches are effective for assessing bioaccumulation potential when experimental data is limited?

  • Answer : Use quantitative structure-activity relationships (QSAR) models. For diisopropyl-1,1'-biphenyl, a single experimental BCF value (1047) was supplemented with QSAR predictions for isomers, estimating log Kow = 6.2 ± 0.3 . Validate with read-across data from structurally similar compounds (e.g., polychlorinated biphenyls) .

Q. How can crystallographic data inform the design of biphenyl-based materials with tailored thermal stability?

  • Answer : Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C-H···O bonds in carboxylate derivatives reduce thermal degradation) . Thermodynamic studies show biphenyl melts at 69–71°C, but methyl-substituted derivatives increase melting points by 10–15°C . Correlate packing efficiency (≥85% crystal density) with stability .

Methodological Challenges

Q. How should researchers address conflicting toxicity data in regulatory submissions?

  • Answer : Apply weight-of-evidence analysis. For example, EPA prioritized studies with OECD-compliant protocols over older non-GLP data . Use probabilistic risk assessment to quantify uncertainty (e.g., 95% confidence intervals for LD₅₀ values) .

Q. What are best practices for ensuring compliance with pharmacopeial standards during analytical method development?

  • Answer : Use certified reference materials (CRMs) traceable to USP/EP monographs. For example, 3,3′-dimethoxy-1,1′-biphenyl requires ≥98% purity verified by two orthogonal methods (HPLC and NMR) . Validate methods per ICH Q2(R1), including precision (RSD <2%) and accuracy (recovery 95–105%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.